2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
The compound 2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a triazoloquinazolinone derivative characterized by a fused tricyclic core. Its structure includes a 3,4-dimethoxyphenyl substituent at position 2, a 4-methoxyphenyl group at position 9, and two methyl groups at position 5. These substitutions influence its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which are critical for pharmacological activity and bioavailability.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-26(2)13-18-22(19(31)14-26)23(15-6-9-17(32-3)10-7-15)30-25(27-18)28-24(29-30)16-8-11-20(33-4)21(12-16)34-5/h6-12,23H,13-14H2,1-5H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHABTUIDCXBNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)N2)C5=CC=C(C=C5)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (CAS Number: 540479-42-3) is a member of the quinazoline family characterized by a unique bicyclic structure that includes a quinazoline core fused with a triazole moiety. This compound has attracted attention due to its potential pharmacological applications, particularly in the fields of oncology and antimicrobial therapy.
Molecular Formula and Weight
- Molecular Formula : C26H28N4O4
- Molecular Weight : 460.5 g/mol
Structural Features
The compound features:
- Two methoxyphenyl groups which enhance lipophilicity.
- A triazole ring that contributes to its chemical reactivity and biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| CAS Number | 540479-42-3 |
| Molecular Formula | C26H28N4O4 |
| Molecular Weight | 460.5 g/mol |
Antitumor Activity
Studies have indicated that compounds within the quinazoline family exhibit significant antitumor properties. For instance, related structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The specific activity of This compound is currently under investigation.
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. The presence of methoxy groups may enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth. Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
The proposed mechanism of action involves the compound's ability to bind to specific enzymes or receptors within target cells. This binding may modulate various biological pathways, including those involved in cell proliferation and apoptosis.
Study on Antitumor Activity
A recent study explored the antitumor effects of a closely related quinazoline derivative. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.
Study on Antimicrobial Activity
In another study focusing on antimicrobial properties:
- Microorganisms Tested : Staphylococcus aureus and Escherichia coli.
- Findings : The compound showed an inhibition zone of 15 mm against S. aureus at a concentration of 100 µg/mL.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has shown promising results against various cancer cell lines. For instance:
- In vitro studies demonstrated that derivatives of quinazoline compounds exhibit significant cytotoxicity against the National Cancer Institute's panel of 60 human cancer cell lines .
- Specific derivatives of the compound have been reported with IC₅₀ values indicating effective inhibition of cancer cell proliferation, particularly in gastric cancer cell lines .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. Research indicates that it exhibits notable effects against various bacterial strains. The presence of methoxy groups contributes to its interaction with microbial targets .
Analgesic Effects
Compounds within the quinazoline family have been associated with analgesic effects. The structural characteristics of 2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one suggest potential applications in pain management therapies .
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazoloquinazoline derivatives demonstrated that modifications to the methoxy groups significantly enhanced anticancer activity. The derivative this compound exhibited an IC₅₀ value lower than many existing chemotherapeutic agents against gastric cancer cells .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that it displayed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Chemical Reactions Analysis
Key Reaction Types and Mechanisms
The compound’s reactivity is driven by three primary features:
-
Methoxy groups (susceptible to demethylation and electrophilic substitution)
-
Triazole ring (participates in cycloadditions and coordination chemistry)
-
Quinazolinone core (undergoes nucleophilic attacks at carbonyl positions)
Demethylation of Methoxy Groups
Methoxy groups on the phenyl rings can be selectively demethylated under strong acidic or Lewis acid conditions to yield hydroxyl derivatives, enhancing solubility or enabling further functionalization.
| Reaction Conditions | Product | Application |
|---|---|---|
| BBr₃ in CH₂Cl₂, −78°C → rt | 3,4-dihydroxyphenyl derivative | Precursor for glycosylation or acylation |
| HBr/AcOH reflux | 4-hydroxyphenyl derivative | Improves binding to polar targets |
Oxidation of Methyl Groups
The dimethyl substituents on the tetrahydroquinazoline core can be oxidized to ketones, altering electronic properties and hydrogen-bonding capacity.
| Oxidizing Agent | Conditions | Outcome |
|---|---|---|
| KMnO₄ | H₂O, 80°C, 6 hr | Conversion to diketone |
| CrO₃/H₂SO₄ | Acetone, 0°C, 2 hr | Selective oxidation of one methyl group |
Triazole Ring Modifications
The triazolo[5,1-b]quinazoline system participates in cycloadditions and metal coordination:
Cycloaddition Reactions
| Reagent | Conditions | Product |
|---|---|---|
| Phenylacetylene | CuI, DMF, 120°C | Triazole-alkyne adduct |
| Azides | Ru catalysis, rt | Triazolo-triazole hybrids |
Metal Coordination
The triazole nitrogen atoms act as ligands for transition metals, enabling catalytic or photophysical applications:
| Metal Salt | Coordination Site | Geometry |
|---|---|---|
| PdCl₂ | N2, N4 of triazole | Square planar |
| Cu(I) | N1, N3 of triazole | Tetrahedral |
Quinazolinone Core Reactivity
The carbonyl group at position 8 undergoes nucleophilic attacks, while the fused ring system allows for electrophilic substitution:
Nucleophilic Attack at C8
| Nucleophile | Conditions | Product |
|---|---|---|
| NH₂OH | EtOH, reflux | Oxime derivative |
| Grignard | THF, −78°C | Alcohol adduct at C8 |
Electrophilic Aromatic Substitution
| Reagent | Position Modified | Outcome |
|---|---|---|
| HNO₃/H₂SO₄ | C5 of quinazoline | Nitro derivative |
| Br₂/Fe | C7 of quinazoline | Bromo-substituted analog |
Comparative Reactivity of Structural Analogs
The table below highlights how structural variations influence reactivity in related compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The triazoloquinazolinone scaffold is common among analogs, but substituent variations significantly alter properties. Key structural differences are summarized below:
Physicochemical Properties
Substituents critically influence logP, solubility, and polarity:
- logP Trends: Methoxy groups (target compound) increase logP compared to hydroxyl analogs (e.g., 3.57 for diethylamino vs. lower values for hydroxyphenyl derivatives ). The 2-chlorophenyl analog has a logP of 3.34, suggesting halogenation moderately enhances lipophilicity .
- Hydrogen-Bonding: The target compound’s methoxy groups reduce hydrogen-bond donor capacity (donor count = 1) compared to hydroxyphenyl analogs (donor count = 2) .
- Melting Points : Chlorophenyl derivatives exhibit high melting points (>300°C) due to rigid aromatic systems , whereas methoxy-substituted compounds may have lower melting points.
Pharmacological Potential
- H1-Antihistaminic Activity: Analogous triazoloquinazolinones with 4-benzyl or 4-phenyl substitutions demonstrate potent H1-antihistaminic effects .
- Synthesis Efficiency : The NGPU-catalyzed method for hydroxyphenyl analogs achieves superior yields (75–80%) and shorter reaction times compared to traditional catalysts , suggesting applicability to the target compound’s synthesis.
Tables of Comparative Data
Table 1: Substituent Impact on logP
*Estimated based on hydroxyl group’s polarity.
Table 2: NMR Data for Chlorophenyl Analog
| Proton/Carbon | δ (ppm) | Assignment |
|---|---|---|
| 1H (N-H) | 11.25 | Triazole NH |
| 13C (C=O) | 193.4 | Ketone carbonyl |
| 13C (Ar-Cl) | 132.7–127.6 | Chlorophenyl carbons |
Q & A
Q. How can the synthesis of this compound be optimized for higher yields and efficiency?
- Methodological Answer : Comparative studies using deep eutectic solvents (e.g., NGPU catalyst) demonstrate superior efficiency in synthesizing triazoloquinazolinone derivatives. Key steps include:
- Reducing reaction times to 1–2 hours under mild conditions (60–80°C).
- Using catalytic amounts (5–10 mol%) of NGPU to minimize by-products .
- Employing toluene or DMF as solvents for improved solubility of methoxyphenyl intermediates .
Validation via TLC and recrystallization in ethanol or THF ensures purity (>95%) .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Multimodal characterization is essential:
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and stereochemistry (e.g., methoxyphenyl groups at C2 and C9) .
- FT-IR to confirm carbonyl (C=O) stretches near 1700 cm⁻¹ and triazole ring vibrations .
- Mass spectrometry (MS) for molecular ion ([M+H]⁺) matching the theoretical mass (±0.5 Da) .
- X-ray crystallography (if single crystals are obtained) to resolve 3D conformation and hydrogen-bonding networks .
Q. What are the key reaction conditions for introducing methoxyphenyl substituents?
- Methodological Answer : Methoxyphenyl groups are typically introduced via:
- Friedel-Crafts alkylation using 4-methoxyphenylacetyl chloride in anhydrous toluene .
- Nucleophilic substitution with sodium hydride (NaH) to activate methyl ether precursors .
- Catalytic hydrogenation (H₂/Pd-C) for reducing nitro or benzyl-protected intermediates .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer : Molecular docking against target enzymes (e.g., fungal 14-α-demethlyase lanosterol, PDB:3LD6) predicts binding affinity:
Q. What experimental designs are suitable for assessing environmental persistence or toxicity?
- Methodological Answer : Follow ecological risk assessment frameworks (e.g., Project INCHEMBIOL):
- Abiotic studies : Measure hydrolysis rates (pH 5–9) and photodegradation under UV light (λ = 254 nm) .
- Biotic studies : Use Daphnia magna or Danio rerio models to determine LC₅₀ values (OECD Test Guidelines 202/203).
- Partitioning analysis : Calculate logP (octanol-water) via HPLC to estimate bioaccumulation potential .
Q. How can crystallography and DFT calculations elucidate physicochemical properties?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve bond lengths (C–N triazole: ~1.32 Å) and dihedral angles between aromatic rings .
- DFT calculations (B3LYP/6-31G* basis set):
- Optimize geometry and compute HOMO-LUMO gaps to predict reactivity.
- Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites .
Q. How do structural modifications (e.g., halogenation) affect bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
